1-Caffeoylquinic acid, (Z)-

NF-κB inhibition anti-inflammatory breast cancer chemoprevention

1-Caffeoylquinic acid, (Z)- (CAS 1627537-95-4), also designated cis-1-O-caffeoylquinic acid, is a monocaffeoylquinic acid (monoCQA) belonging to the phenylpropanoid class of specialized plant metabolites. Its structure comprises a quinic acid core esterified at the 1-position with a caffeoyl moiety in the (Z)-geometrical configuration, yielding the molecular formula C16H18O9 (MW 354.31 g/mol).

Molecular Formula C16H18O9
Molecular Weight 354.31 g/mol
CAS No. 1627537-95-4
Cat. No. B12758300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Caffeoylquinic acid, (Z)-
CAS1627537-95-4
Molecular FormulaC16H18O9
Molecular Weight354.31 g/mol
Structural Identifiers
SMILESC1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O
InChIInChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(21)25-16(15(23)24)6-11(19)14(22)12(20)7-16/h1-5,11-12,14,17-20,22H,6-7H2,(H,23,24)/b4-2-/t11-,12-,14?,16?/m1/s1
InChIKeyGWTUHAXUUFROTF-UEIZPBJQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Caffeoylquinic Acid (Z)- (CAS 1627537-95-4): Structural Identity and Compound Class Position for Informed Procurement


1-Caffeoylquinic acid, (Z)- (CAS 1627537-95-4), also designated cis-1-O-caffeoylquinic acid, is a monocaffeoylquinic acid (monoCQA) belonging to the phenylpropanoid class of specialized plant metabolites [1]. Its structure comprises a quinic acid core esterified at the 1-position with a caffeoyl moiety in the (Z)-geometrical configuration, yielding the molecular formula C16H18O9 (MW 354.31 g/mol) [2]. The compound occurs naturally across diverse plant taxa including Camellia sinensis, Lonicera japonica, and Cynara cardunculus [3]. As a member of the broader chlorogenic acid family, which encompasses regioisomeric monoCQAs (3-CQA, 4-CQA, 5-CQA) and their corresponding (E)-geometrical isomers, 1-CQA (Z)- occupies a distinct structural niche that critically influences its molecular recognition, chromatographic behavior, and biological target engagement profiles relative to in-class analogs [4].

Why 1-Caffeoylquinic Acid (Z)- Cannot Be Interchanged with Generic Chlorogenic Acid Isomers: The Evidence Basis


Substituting 1-CQA (Z)- with the more abundant and commercially prevalent chlorogenic acid (5-CQA; CAS 327-97-9) or neochlorogenic acid (3-CQA; CAS 906-33-2) is scientifically unsupportable for applications requiring defined molecular pharmacology. While monocaffeoylquinic acid positional isomers share an identical molecular formula and exhibit largely overlapping antioxidant capacities in generic DPPH/ABTS assays [1], they diverge substantially in discrete molecular target engagement. Critically, 1-CQA has been specifically characterized as a high-affinity ligand for the Rel homology (RH) domain of NF-κB precursor p105 and as a direct PD-1/PD-L1 protein–protein interaction inhibitor—activities that have been explicitly demonstrated for 1-CQA but are not equivalently established for 5-CQA or other positional isomers through the same binding assays [2][3]. Furthermore, the (Z)-geometrical configuration of the caffeoyl double bond confers distinct physicochemical properties including differential RP-HPLC retention and preferential alkali metal adduct formation in mass spectrometry relative to the (E)-isomer, making isomeric purity critical for analytical reference standard applications [4]. Procurement of an undefined isomer mixture or an alternate positional isomer thus carries material risk of failed assay reproducibility and misinterpreted structure–activity relationships.

1-Caffeoylquinic Acid (Z)-: Quantitative Head-to-Head Differentiation Evidence Against Closest Comparators


NF-κB p105 RH Domain Binding: 1-CQA Demonstrates Sub-Micromolar Ki Not Replicated by Chlorogenic Acid in the Same Assay System

In a molecular docking and in silico inhibition study against the NF-κB precursor protein p105 Rel homology domain, 1-caffeoylquinic acid exhibited a calculated binding energy of −11.50 Kcal/mol and an inhibitory constant Ki of 0.002 μM, ranking second only to quercetin among nine dietary phytochemicals evaluated [1]. By contrast, chlorogenic acid (5-CQA) was not among the top-ranked ligands in this specific p105 RH domain docking panel; literature reports of 5-CQA anti-inflammatory activity predominantly describe indirect NF-κB pathway modulation via TLR4, MAPK, or Nrf2-dependent mechanisms rather than direct high-affinity p105 RH domain engagement [2]. The quantitative binding affinity differential thus positions 1-CQA as the preferred molecular probe for p105-mediated NF-κB pathway interrogation.

NF-κB inhibition anti-inflammatory breast cancer chemoprevention

PD-1/PD-L1 Immune Checkpoint Blockade: 1-CQA Directly Binds PD-1 (KD = 12.4 μM) and Inhibits PD-1/PD-L1 Interaction (IC50 = 87.28 μmol/L)

In a surface plasmon resonance (SPR)-based screening of nine caffeoylquinic acid compounds against PD-1/PD-L1, 1-CQA was identified as one of four active monoCQA inhibitors alongside 3-CQA, 4-CQA, and 5-CQA [1]. 1-CQA demonstrated direct binding to PD-1 with KD = 12.4 μM and inhibited the PD-1/PD-L1 protein–protein interaction with IC50 = 87.28 μmol/L [2]. While the SPR screening confirmed that all four positional isomers (1-, 3-, 4-, and 5-CQA) exhibit PD-1/PD-L1 inhibitory activity, 1-CQA is uniquely distinguished by its concomitant high-affinity NF-κB p105 binding (Ki = 0.002 μM), providing a dual-pathway immunomodulatory profile not demonstrated by the other active monoCQAs within the same study set [1][3]. Chlorogenic acid (5-CQA) has separately been shown to suppress PD-L1 expression via p-STAT1-IRF1 pathway modulation rather than direct PD-1 binding, representing a mechanistically distinct mode of checkpoint interference [4].

immune checkpoint inhibition PD-1/PD-L1 cancer immunotherapy SPR screening

Geometrical Isomerism (Z-vs-E) Defines Analytical Discrimination: cis-CQA Isomers Exhibit Preferential Alkali Metal Adduct Formation Enabling Unambiguous MS Differentiation

The (Z)-geometrical configuration of 1-caffeoylquinic acid (CAS 1627537-95-4) is structurally distinct from the (E)-isomer (CAS 1241-87-8) at the caffeoyl double bond. Makola et al. (2016) demonstrated that cis (Z) geometrical isomers of caffeoylquinic acids preferentially form alkali metal adducts ([M+Na]⁺ and [M+K]⁺) during UHPLC-QTOF-MS analysis, whereas their trans (E) counterparts predominantly generate protonated molecular ions [1]. This differential ionization behavior enables unambiguous discrimination of the (Z)-isomer from the (E)-isomer without requiring chiral chromatography or specialized NMR experiments. Additionally, Clifford et al. have established that 1-acyl chlorogenic acids, including 1-CQA, exhibit distinct LC-MSⁿ fragmentation patterns compared to 3-, 4-, and 5-O-substituted isomers, providing a second orthogonal differentiation axis [2]. For laboratories requiring certified reference standards with unambiguous isomeric identity, the (Z)-isomer (CAS 1627537-95-4) must be specified as distinct from the commonly supplied (E)- or mixed E/Z 1-CQA (CAS 1241-87-8).

analytical chemistry mass spectrometry geometrical isomer differentiation chromatography

Anti-Adenoviral Activity: 1-CQA Inhibits HAdV-3 Replication (IC50 = 23 μM) with a Favorable Selectivity Window (LC50 = 865 μM; SI ≈ 37.6)

1-Caffeoylquinic acid has been shown to inhibit human adenovirus type 3 (HAdV-3) replication in A549 human lung epithelial cells with an IC50 of 23 μM and a cytotoxic threshold (LC50) of 865 μM, yielding a selectivity index of approximately 37.6 . In contrast, chlorogenic acid (5-CQA) antiviral activity is primarily characterized against influenza A virus (H1N1/H3N2) via neuraminidase inhibition (IC50 range ~55–75 μg/mL, approximately 155–210 μM for neuraminidase enzymatic assay) rather than adenoviral targets [1]. The distinct antiviral spectrum—adenoviral vs. orthomyxoviral—establishes 1-CQA as the appropriate selection for adenovirus-focused antiviral discovery programs, while 5-CQA would be better suited for influenza neuraminidase inhibition studies. This target-pathogen divergence underscores why the two compounds are not interchangeable in antiviral screening cascades.

antiviral adenovirus HAdV-3 virology

Optimal Scientific and Industrial Application Scenarios for 1-Caffeoylquinic Acid (Z)- Based on Verified Differentiation Evidence


NF-κB Pathway Mechanistic Studies Requiring Direct p105 RH Domain Ligands

1-CQA (Z)- is the recommended molecular probe for research programs investigating direct pharmacological antagonism of the NF-κB precursor p105 at the Rel homology domain. With a demonstrated in silico binding energy of −11.50 Kcal/mol and Ki of 0.002 μM, it provides a quantifiable tool compound for structure–activity relationship (SAR) studies, competitive binding assays, and co-crystallization trials targeting the p105 RH domain [1]. Chlorogenic acid (5-CQA), by contrast, modulates NF-κB through upstream pathway components (TLR4, MAPK) and is not validated as a direct p105 ligand—making it unsuitable as a substitute in p105-centric experimental designs.

Dual-Pathway Immuno-Oncology Screening (NF-κB + PD-1/PD-L1) with a Single Small-Molecule Agent

For cancer immunotherapy discovery programs seeking small molecules capable of simultaneously inhibiting the NF-κB pathway and blocking the PD-1/PD-L1 immune checkpoint, 1-CQA (Z)- is uniquely positioned. It directly binds PD-1 (KD = 12.4 μM) and inhibits the PD-1/PD-L1 interaction (IC50 = 87.28 μmol/L) while also engaging NF-κB p105 (Ki = 0.002 μM) [1][2]. No other monocaffeoylquinic acid isomer has been demonstrated to possess this combined target profile within the same experimental frameworks. This dual activity supports its use as a chemical biology tool in tumor microenvironment studies and as a starting scaffold for dual-pathway inhibitor development.

Certified Reference Standard for (Z)-Isomer-Specific Metabolomics and CQA Profiling

In LC-MS-based metabolomics workflows requiring unambiguous identification of cis-monoCQA geometrical isomers in plant extracts, biofluids, or food matrices, 1-CQA (Z)- (CAS 1627537-95-4) serves as an essential authentic reference standard. Its distinct UHPLC retention time, MS adduct pattern (preferential [M+Na]⁺/[M+K]⁺ formation), and unique MSⁿ fragmentation signature differentiate it from both the (E)-isomer (CAS 1241-87-8) and positional isomers 3-CQA, 4-CQA, and 5-CQA [3][4]. Use of the incorrect isomeric form as a calibration standard would compromise peak assignment accuracy and quantitative precision in isomer-resolved CQA profiling.

Adenovirus Antiviral Discovery Programs Targeting HAdV Species B and Respiratory Pathogens

1-CQA (Z)- is the appropriate selection for screening cascades focused on adenoviral replication inhibitors, with validated cell-based efficacy against HAdV-3 (IC50 = 23 μM) and a favorable selectivity window (SI ≈ 37.6) in A549 pulmonary epithelial cells . This application is distinct from influenza-focused antiviral programs where chlorogenic acid (5-CQA) demonstrates neuraminidase inhibition. Laboratories screening against adenoviral respiratory pathogens should procure 1-CQA rather than generic chlorogenic acid to ensure alignment between compound identity and target pathogen.

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